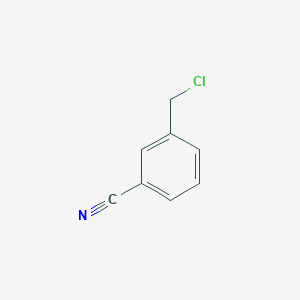

3-(Chloromethyl)benzonitrile

Description

Properties

IUPAC Name |

3-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXVOTDGLNPNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334857 | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64407-07-4 | |

| Record name | 3-(Chloromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64407-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)benzonitrile CAS 64407-07-4 properties

An In-Depth Technical Guide to 3-(Chloromethyl)benzonitrile (CAS 64407-07-4) for Advanced Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide an in-depth analysis of the compound's properties, reactivity, and applications, grounded in established scientific principles and real-world examples.

Core Molecular Profile and Physicochemical Properties

This compound, also known as m-Cyanobenzyl chloride, is a bifunctional aromatic organic compound.[1][2] Its structure is characterized by a benzene ring substituted at the meta position with a reactive chloromethyl group and a stable nitrile functional group.[1] This dual functionality makes it an exceptionally versatile intermediate in multi-step organic synthesis.[1][2]

The compound typically appears as a white to off-white or pale yellow solid, often in crystalline or powder form, depending on its purity.[1] Its solubility is generally high in common organic solvents, with limited solubility in water.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 64407-07-4 | [3][4] |

| Molecular Formula | C₈H₆ClN | [1][3][4] |

| Molecular Weight | 151.59 g/mol | [3] |

| Appearance | White to almost white powder/crystal; off-white solid | [1] |

| Melting Point | 66-71 °C | |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Cyanobenzyl chloride, m-(Chloromethyl)benzonitrile | [1][2] |

| InChI Key | WRXVOTDGLNPNND-UHFFFAOYSA-N | [1][3] |

| SMILES | ClCc1cccc(c1)C#N |[1] |

The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The strategic choice of reagents and reaction conditions allows for the selective transformation of one group while preserving the other, enabling complex molecular architectures to be built.

-

The Chloromethyl Group (-CH₂Cl): This benzylic chloride is the primary site for nucleophilic substitution reactions (Sₙ2) . The proximity to the benzene ring stabilizes the transition state, making the chlorine atom an excellent leaving group. This allows for the facile introduction of a wide range of nucleophiles, including alkoxides, amines, and thiolates, to form ethers, amines, and thioethers, respectively. This reactivity is central to its role as a molecular building block.[1]

-

The Nitrile Group (-C≡N): The nitrile group is comparatively robust but can be transformed through several key reactions.[5] It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-(chloromethyl)benzoic acid) or an amide intermediate. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LAH) to form a primary amine ((3-(chloromethyl)phenyl)methanamine). The nitrile group's electron-withdrawing nature also influences the aromatic ring's reactivity.[5]

Caption: Diagram 1: Key reaction pathways for this compound.

Application Spotlight: Synthesis of the Experimental Antibiotic Lolamicin

A compelling, recent application of this compound is in the synthesis of Lolamicin, a novel experimental antibiotic that selectively targets Gram-negative bacteria.[6] This highlights the compound's direct relevance in cutting-edge drug discovery.

In the initial step of the multi-step synthesis of Lolamicin, this compound serves as the electrophile in a nucleophilic substitution reaction. It is used to alkylate methyl 3-hydroxybenzoate, forming a key ether linkage.[6] This specific transformation underscores the compound's utility in coupling molecular fragments to build more complex and biologically active molecules.

Protocol: Williamson Ether Synthesis using this compound

This protocol provides a representative methodology for the nucleophilic substitution reaction at the chloromethyl group, modeled after the first step in the Lolamicin synthesis.[6]

Objective: To synthesize methyl 3-((3-cyanobenzyl)oxy)benzoate.

Reagents & Materials:

-

Methyl 3-hydroxybenzoate

-

This compound (CAS 64407-07-4)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the reagents. Stir the suspension for 15 minutes at room temperature.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine solution to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure ether product.

Caption: Diagram 2: Step-by-step workflow for a typical Sₙ2 reaction.

Safety, Handling, and Toxicological Profile

Due to its reactive nature, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.[3]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| Precautionary Statements | P264 | Wash hands and exposed skin thoroughly after handling | [3][7][8] |

| P270 | Do not eat, drink or smoke when using this product | [3][7][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][7] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3][7] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[3][7] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent dust generation. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[7][9]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[9]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7][9]

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound. While specific spectra depend on the instrument and conditions, the expected signals are as follows:

-

¹H NMR: The proton NMR spectrum would characteristically show aromatic signals in the range of ~7.4-7.8 ppm. A key diagnostic signal is a sharp singlet for the two protons of the chloromethyl (-CH₂Cl) group, typically appearing around 4.5-4.7 ppm.

-

¹³C NMR: The carbon NMR would show multiple signals for the aromatic carbons, a signal for the nitrile carbon (typically >110 ppm), and a signal for the chloromethyl carbon.

-

IR Spectroscopy: The infrared spectrum would exhibit a sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch, typically around 2220-2240 cm⁻¹. It would also show C-H stretching for the aromatic ring and CH₂ group, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (151.59 g/mol ), with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.[3]

Public databases like PubChem provide access to collected spectral data for this compound.[3]

References

-

This compound | C8H6ClN | CID 522126. PubChem, National Center for Biotechnology Information. [Link]

-

Lolamicin. Wikipedia. [Link]

-

Securing Your Supply Chain: Reliable Sources for this compound. LinkedIn. [Link]

- A kind of synthetic method of 3 chloromethyl benzoic acid.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound, 97%. Research Scientific. [Link]

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities. Organometallics, ACS Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. CAS 64407-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6ClN | CID 522126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Lolamicin - Wikipedia [en.wikipedia.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. 64407-07-4|this compound|BLD Pharm [bldpharm.com]

3-(Chloromethyl)benzonitrile chemical structure and reactivity

An In-Depth Technical Guide to 3-(Chloromethyl)benzonitrile: Structure, Reactivity, and Synthetic Applications

Introduction

This compound is a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by a benzonitrile core substituted with a reactive chloromethyl group at the meta-position, this molecule serves as a highly versatile building block in organic synthesis.[1][2] Its unique structure, combining a nucleophilic substitution site (the chloromethyl group) and an electron-withdrawing nitrile functionality, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| Synonyms | m-Cyanobenzyl chloride, 3-Cyanobenzyl chloride | [3][4] |

| CAS Number | 64407-07-4 | [3][4] |

| Molecular Formula | C₈H₆ClN | [3][4] |

| Molecular Weight | 151.59 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 66-71 °C | |

| SMILES | ClCc1cccc(c1)C#N | |

| InChIKey | WRXVOTDGLNPNND-UHFFFAOYSA-N | [4] |

Chemical Structure and Reactivity Analysis

The reactivity of this compound is dictated by its two primary functional groups: the benzylic chloride (-CH₂Cl) and the nitrile (-C≡N).

-

The Chloromethyl Group : This is the primary site of reactivity. As a benzylic halide, the C-Cl bond is significantly activated towards nucleophilic substitution reactions.[5][6] The proximity to the benzene ring allows for stabilization of the transition state in both Sₙ1 and Sₙ2 reaction pathways. However, with most effective nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism, leading to the direct displacement of the chloride ion.[5][7] This high reactivity makes it an excellent electrophile for introducing the 3-cyanobenzyl moiety into a wide array of molecules.

-

The Nitrile Group : The nitrile group is a strong electron-withdrawing group. This property has two main consequences:

-

It deactivates the aromatic ring towards electrophilic aromatic substitution.[8]

-

It enhances the electrophilicity of the benzylic carbon, further increasing its susceptibility to nucleophilic attack. The nitrile group itself can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, although these reactions typically require harsher conditions than the substitution at the chloromethyl site.[9]

-

Key Synthetic Applications & Reaction Protocols

The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][10]

Nucleophilic Substitution Reactions

This is the most common class of reactions involving this compound. The benzylic chloride is readily displaced by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form ethers, esters, amines, and thioethers, respectively.

The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the reactivity of the nucleophilic anion.

Caption: Generalized Sₙ2 reaction mechanism at the benzylic carbon.

This protocol is adapted from the initial step in the synthesis of the experimental antibiotic Lolamicin, demonstrating a practical application of this compound in drug discovery.[11]

Objective: To synthesize methyl 3-((3-cyanobenzyl)oxy)benzoate via Williamson ether synthesis.

Materials:

-

Methyl 3-hydroxybenzoate

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per gram of benzoate).

-

Add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

-

Add this compound (1.1 eq) to the stirring suspension. The slight excess ensures complete consumption of the more valuable hydroxybenzoate.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Rinse the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ether product.

Caption: Experimental workflow for Williamson ether synthesis.

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the benzylic chloride can participate in some cross-coupling reactions, this compound is more frequently used as a foundational scaffold. It allows for the attachment of the 3-cyanobenzyl group to a molecule, which may then undergo subsequent palladium-catalyzed reactions at other sites.[12] For instance, a molecule synthesized using this compound could contain an aryl bromide or triflate group elsewhere, which would be the active site for a subsequent Suzuki, Heck, or Sonogashira coupling reaction.[13][14] This strategic use allows for the convergent synthesis of complex pharmaceutical agents.

Safety and Handling

This compound is a hazardous substance that requires careful handling to ensure laboratory safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15][17]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[15][17]

-

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[18] Store locked up.[15]

Conclusion

This compound stands out as a pivotal intermediate in modern organic chemistry. Its value is derived from the predictable and high-yielding reactivity of its benzylic chloride group in nucleophilic substitution reactions. This allows for its seamless integration into complex synthetic pathways, most notably in the development of novel pharmaceutical compounds. A comprehensive understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential, accelerating innovation in drug discovery and materials science.

References

-

P&S Chemicals. Product information, 3-Chloromethylbenzonitrile. [Link]

-

PubChem. This compound | C8H6ClN | CID 522126. [Link]

-

Wikipedia. Lolamicin. [Link]

-

University of Northern Iowa. Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. [Link]

-

Hebei Xingyu Chemical. Securing Your Supply Chain: Reliable Sources for this compound. [Link]

-

Wikipedia. 3-Chlorobenzonitrile. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

NIH PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

-

KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

-

YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

Sources

- 1. This compound|CAS 64407-07-4|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C8H6ClN | CID 522126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Chloromethyl)-3,5-dimethylbenzonitrile|High-Purity [benchchem.com]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Lolamicin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nva.sikt.no [nva.sikt.no]

- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. lab-chemicals.com [lab-chemicals.com]

A Comprehensive Technical Guide to the Solubility of 3-(Chloromethyl)benzonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 3-(Chloromethyl)benzonitrile

This compound, a bifunctional organic compound featuring both a reactive chloromethyl group and a versatile nitrile moiety, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its utility in drug discovery and development, as well as in the broader chemical industry, is fundamentally linked to its solubility characteristics. The ability to form homogeneous solutions is a prerequisite for predictable reaction kinetics, efficient purification, and the formulation of active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data, this document is structured to empower researchers, scientists, and drug development professionals with both the theoretical framework to predict solubility and the practical methodologies to determine it experimentally. We will delve into the principles of solvent-solute interactions, explore predictive models such as Hansen Solubility Parameters, and provide detailed, field-proven protocols for accurate solubility determination.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The adage "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility.[4] This principle is rooted in the intermolecular forces between solvent and solute molecules. For a solute to dissolve, the energy released from the formation of new solvent-solute interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. The polarity of the molecules involved plays a crucial role in this energetic balance.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a more quantitative and versatile framework for understanding and predicting the solubility of a substance in a given solvent.[5][6] The HSP model decomposes the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:

-

δD (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.

-

δP (Polar): Represents the energy from dipole-dipole interactions between permanently polar molecules.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding, a strong type of dipole-dipole interaction involving hydrogen atoms bonded to highly electronegative atoms (such as oxygen, nitrogen, or fluorine).

The total Hansen solubility parameter (δt) is related to these three components by the following equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent.[7] This concept can be visualized in a three-dimensional "Hansen space," where each solvent is a point defined by its (δD, δP, δH) coordinates. A solute is represented by a "solubility sphere" in this space, with a center at its own HSP values and a specific interaction radius (R₀). Solvents that fall within this sphere are considered "good" solvents for that solute, while those outside are "poor" solvents.[4]

The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [8]

A smaller Ra value indicates a higher affinity between the solute and the solvent.[1]

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents, which can be used as a starting point for solvent screening.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources. Values can vary slightly depending on the source and determination method.

Known Solubility Profile of this compound and Structurally Related Compounds

Direct, quantitative solubility data for this compound in organic solvents is not extensively reported in scientific literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.

This compound:

-

It is generally described as being soluble in organic solvents.[1][2]

-

Specifically, it has been noted to be soluble in methanol.[10][11][12]

Comparative Solubility of Structurally Similar Compounds:

To further inform solvent selection, it is useful to examine the solubility of its parent molecule, benzonitrile, and a related compound, benzyl chloride.

| Compound | Water | Ethanol | Diethyl Ether | Acetone | Chloroform |

| Benzonitrile | Slightly soluble[13] | Miscible[14] | Miscible[14] | Very soluble[14] | - |

| Benzyl Chloride | Slightly soluble[15] | Miscible[15] | Miscible[15] | - | Miscible[15] |

The data for these related compounds suggests that this compound is likely to be soluble in a range of common polar aprotic and polar protic organic solvents, such as alcohols, ethers, and ketones. Its aromatic nature also suggests potential solubility in aromatic hydrocarbons like toluene and benzene.

Experimental Determination of Solubility: Protocols and Methodologies

Given the lack of quantitative data, experimental determination of the solubility of this compound is often necessary. The following section provides detailed protocols for two widely used and reliable methods: the gravimetric method and an HPLC-based method.

Safety Precautions

Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and causes skin and serious eye irritation.[14][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Protocol 1: Gravimetric Method for Solubility Determination

This method is straightforward and relies on the direct measurement of the mass of solute that dissolves in a known volume of solvent to form a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed, which will be indicated by the presence of undissolved solid.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours; 24 hours is a common equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken not to sublime the solid.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool and remove any residual moisture.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 64407-07-4: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 10. M-CYANOBENZYL CHLORIDE CAS#: 64407-07-4 [m.chemicalbook.com]

- 11. M-CYANOBENZYL CHLORIDE | 64407-07-4 [amp.chemicalbook.com]

- 12. 3-Cyanobenzyl Chloride | 64407-07-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. atamankimya.com [atamankimya.com]

- 14. benzonitrile [chemister.ru]

- 15. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Safe Handling of 3-(Chloromethyl)benzonitrile

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety protocols and chemical properties of 3-(Chloromethyl)benzonitrile (CAS No: 64407-07-4). As a bifunctional molecule containing both a reactive benzylic chloride and a nitrile group, this compound is a valuable intermediate in organic synthesis.[1] However, its reactivity also necessitates a rigorous and well-understood approach to its handling, storage, and disposal to ensure laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, grounded in the compound's chemical nature.

Section 1: Compound Identification and Key Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe use. These parameters dictate its behavior under laboratory conditions and inform appropriate storage and handling decisions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Cyanobenzyl chloride, m-Cyanobenzyl chloride | [1][2] |

| CAS Number | 64407-07-4 | [2][3] |

| Molecular Formula | C₈H₆ClN | [2][3] |

| Molecular Weight | 151.59 g/mol | [2][3] |

| Appearance | White to off-white solid, crystal, or powder | [1] |

| Melting Point | 66-71 °C | [3] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [1] |

Section 2: Comprehensive Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties and acute oral toxicity.[2] The presence of the electrophilic benzylic chloride group makes the molecule reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins, which is the mechanistic basis for its irritant effects.

| GHS Classification | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2][3] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

Expert Insights on Hazard Profile:

-

H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The nitrile group (-C≡N) can potentially be metabolized to release cyanide ions, a known metabolic poison, although the primary acute risk is likely gastrointestinal irritation and distress. Immediate medical attention is critical upon ingestion.

-

H315 (Causes skin irritation): The key causative agent for irritation is the chloromethyl group (-CH₂Cl). As a benzylic halide, it is a potent alkylating agent that can react with skin proteins and other biomolecules, triggering an inflammatory response. Prolonged or repeated contact can lead to dermatitis.

-

H319 (Causes serious eye irritation): This is the most acute contact hazard. The mucous membranes of the eyes are highly sensitive to alkylating agents. Contact can cause significant pain, redness, and inflammation, with the potential for lasting damage if not treated immediately and effectively.

Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary objective is to prevent the compound, particularly in its powdered form, from becoming airborne or coming into contact with the operator.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required even when using engineering controls. It provides a final barrier against accidental contact.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] Given the serious eye irritation hazard (H319), a face shield should be worn over safety goggles during procedures with a higher risk of splashing or dust generation.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before each use and replace them immediately if contaminated or torn.[5]

-

Lab Coat: A full-sleeved lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (for dust) should be used.[5]

Caption: Hazard communication workflow for this compound.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

-

Work Area: Confirm that the chemical fume hood is operational. Designate a specific area within the hood for the handling of this compound.

-

Dispensing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. Use weigh paper or a tared container. Close the primary container immediately after dispensing.[6]

-

Post-Handling: After completing the task, wipe down the spatula and the work surface within the fume hood with a damp cloth.

-

De-gowning: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area.[5] The container must be kept tightly closed to prevent exposure to moisture.[7]

-

Segregation: This compound must be stored locked up and segregated from incompatible materials. The chloromethyl group is susceptible to nucleophilic attack. Therefore, store away from:

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard warnings.

Waste Disposal

Dispose of waste material and contaminated items (e.g., gloves, weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] All disposal must comply with local, state, and federal regulations.

Section 5: Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers, spill kits).

Caption: Emergency response workflow for exposure incidents.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[5] Remove contact lenses if present and easy to do. This requires immediate and urgent medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Contain: Wearing full PPE, sweep up the spilled solid material, taking care to avoid generating dust.[5][6]

-

Collect: Place the material into a suitable, labeled container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area with a damp cloth and dispose of all cleanup materials as hazardous waste.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).

-

Specific Hazards: Combustion may produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

TCI Chemicals. (2025). SAFETY DATA SHEET. TCI America. Retrieved from a representative TCI SDS.

-

Echemi. (n.d.). Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-yl methyl)phenoxy]- Safety Data Sheets. Retrieved from a representative Echemi SDS.[4]

-

MedchemExpress. (2025). Safety Data Sheet. MedChemExpress. Retrieved from a representative MedchemExpress SDS.

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from a representative Fisher Scientific SDS for a related compound.[5]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from a representative Cole-Parmer SDS.[6]

Sources

- 1. CAS 64407-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H6ClN | CID 522126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 64407-07-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. fishersci.com [fishersci.com]

The Enigmatic Electrophilicity of the Benzylic Carbon in 3-(Chloromethyl)benzonitrile: A Technical Guide for Drug Development Professionals

Foreword: Decoding Reactivity for Rational Drug Design

In the intricate landscape of medicinal chemistry and drug development, the benzylic halide motif stands as a cornerstone for molecular architects. Its inherent reactivity provides a versatile handle for the construction of complex molecular frameworks. However, this reactivity is not a blunt instrument; it is a finely tunable parameter, exquisitely sensitive to the electronic and steric nuances of its aromatic environment. This guide delves into the specific case of 3-(chloromethyl)benzonitrile, a seemingly simple molecule that offers a compelling case study in the subtle interplay of inductive and resonance effects that govern the electrophilicity of its benzylic carbon. For researchers engaged in the synthesis of novel therapeutic agents, a deep understanding of this molecule's reactivity profile is not merely academic—it is a predictive tool for reaction design, a guide for optimizing synthetic routes, and a crucial element in the rational design of new chemical entities.

The Benzylic Carbon: A Privileged Electrophilic Site

Benzylic halides are renowned for their enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic alkyl halide counterparts. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state of a bimolecular nucleophilic substitution (SN2) reaction and the carbocation intermediate of a unimolecular (SN1) pathway.[1][2] The delocalization of electron density from the π-system of the aromatic ring plays a pivotal role in lowering the activation energy for both mechanistic pathways.[1]

However, the electronic landscape of the benzene ring is not uniform. The introduction of substituents can dramatically alter the electron density distribution, thereby modulating the electrophilicity of the benzylic carbon. Electron-donating groups (EDGs) tend to stabilize a developing positive charge, thus accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) can have a more complex influence, potentially slowing down SN1 reactions by destabilizing the carbocation intermediate, while having a less predictable effect on SN2 reactions.[3]

The Influence of the meta-Cyano Group: An Inductive Tug-of-War

The cyano (-C≡N) group is a potent electron-withdrawing group, a fact quantitatively captured by its positive Hammett substituent constant (σ). For a cyano group at the meta position, the Hammett constant (σmeta) is +0.56.[4] This positive value signifies a significant electron-withdrawing inductive effect (-I), which reduces the electron density of the benzene ring and, by extension, influences the benzylic carbon.

Unlike substituents in the ortho or para positions, a meta substituent cannot directly participate in resonance with the benzylic carbon. This has profound implications for the stability of a potential benzylic carbocation intermediate in an SN1 reaction. The strong inductive withdrawal of the meta-cyano group will significantly destabilize the positively charged benzylic carbocation, thereby increasing the activation energy for the SN1 pathway and making it less favorable compared to unsubstituted benzyl chloride.[5]

The following diagram illustrates the destabilizing inductive effect of the meta-cyano group on the benzylic carbocation.

Caption: Destabilization of the 3-cyanobenzyl carbocation.

For an SN2 reaction, the impact of the meta-cyano group is more nuanced. The transition state of an SN2 reaction involves a partial negative charge on the incoming nucleophile and the departing leaving group, with the central carbon being pentacoordinate. The electron-withdrawing nature of the cyano group can polarize the C-Cl bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect could potentially accelerate the SN2 reaction.[6]

Therefore, in the case of this compound, a competition between a disfavored SN1 pathway and a potentially favored SN2 pathway is expected. The operative mechanism will be highly dependent on the reaction conditions, particularly the nucleophilicity of the attacking species and the ionizing power of the solvent.[7]

Predicting the Reaction Pathway: SN1 vs. SN2

The choice between an SN1 and SN2 mechanism for this compound is a delicate balance of factors. The following table summarizes the key considerations:

| Factor | SN1 Pathway Favorability | SN2 Pathway Favorability | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary benzylic halide, steric hindrance is low, favoring SN2.[3] |

| Carbocation Stability | High | N/A | The meta-cyano group destabilizes the benzylic carbocation, disfavoring SN1.[5] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile will be a critical determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The solvent's ability to stabilize ions (SN1) versus solvating the nucleophile (SN2) is key.[8] |

| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) | Chloride is a reasonably good leaving group, viable for both pathways. |

Given the primary nature of the benzylic halide and the electronic destabilization of the carbocation by the meta-cyano group, it is highly probable that This compound will predominantly react via an SN2 mechanism , especially with strong nucleophiles in polar aprotic solvents. However, under solvolytic conditions with weakly nucleophilic, polar protic solvents, a contribution from an SN1 pathway, albeit slow, cannot be entirely ruled out.[7][9]

Experimental Assessment of Electrophilicity

To quantitatively assess the electrophilicity of the benzylic carbon in this compound, kinetic studies are indispensable. A common and effective method is to measure the rates of solvolysis in various solvent systems.

Protocol: Determination of Solvolysis Rate Constants

This protocol outlines a general procedure for measuring the first-order rate constant (k) of solvolysis for this compound in a given solvent system (e.g., 80% aqueous ethanol). The reaction progress is monitored by titrating the HCl produced.

Materials:

-

This compound

-

80% (v/v) Ethanol-water

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Phenolphthalein indicator

-

Thermostatted water bath

-

Burette, pipettes, and conical flasks

Procedure:

-

Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetone).

-

Equilibrate a known volume of the 80% ethanol-water solvent in a conical flask in the thermostatted water bath to the desired reaction temperature (e.g., 25 °C).

-

Add a few drops of phenolphthalein indicator to the solvent.

-

Initiate the reaction by adding a precise volume of the this compound stock solution to the solvent with vigorous stirring.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a cold, immiscible solvent (e.g., diethyl ether).

-

Titrate the quenched aliquot with the standardized NaOH solution to the phenolphthalein endpoint.

-

Continue taking and titrating aliquots until the reaction is approximately 70-80% complete.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume of NaOH at infinite time (after the reaction has gone to completion).

The following diagram illustrates the experimental workflow for determining the solvolysis rate constant.

This compound + NaCN --(DMSO)--> 3-(Cyanomethyl)benzonitrile + NaCl

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Isoindolinone Derivatives Using 3-(Chloromethyl)benzonitrile: An Application and Protocol Guide

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid, planar structure provides a unique scaffold for molecular recognition, making it a cornerstone in medicinal chemistry. Isoindolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including acting as potent inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP-1), as well as exhibiting antitumor, anticonvulsant, and anti-inflammatory properties.[1][3] Notably, the isoindolinone framework is present in several FDA-approved drugs, such as the antihypertensive agent chlorthalidone, highlighting its clinical significance.[2][4] This guide provides a detailed exploration of synthetic strategies for constructing isoindolinone derivatives, with a particular focus on the versatile starting material, 3-(chloromethyl)benzonitrile.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 64407-07-4 | [5][6][7][8][9] |

| Molecular Formula | C₈H₆ClN | [5][6][7][8][9] |

| Molecular Weight | 151.59 g/mol | [6][7][8] |

| Appearance | Solid | [6][7] |

| Melting Point | 66-71 °C | [6][7] |

Synthetic Strategies: Pathways to the Isoindolinone Core

The construction of the isoindolinone ring system from this compound can be achieved through several elegant synthetic routes. This guide will focus on two primary and highly effective strategies: a palladium-catalyzed carbonylative cyclization and a non-catalytic, base-mediated approach.

Strategy 1: Palladium-Catalyzed Carbonylative Cyclization

Transition metal catalysis, particularly with palladium, offers a robust and versatile method for the synthesis of complex organic molecules.[10] The palladium-catalyzed aminocarbonylation of benzyl chlorides provides a direct and efficient route to 2-arylacetamides, which can be designed to undergo subsequent intramolecular cyclization to form the desired isoindolinone.[11]

Causality Behind the Method: This approach leverages the power of palladium catalysis to orchestrate a multi-step sequence in a single pot. The key steps involve the oxidative addition of the benzyl chloride to a palladium(0) species, followed by carbon monoxide insertion and subsequent nucleophilic attack by an amine. The nitrile group on the this compound precursor can then be hydrolyzed and cyclized onto the newly formed amide to construct the isoindolinone ring.

Workflow Diagram:

Caption: Palladium-catalyzed synthesis of isoindolinones.

Mechanistic Insights: The catalytic cycle for the aminocarbonylation of benzyl chlorides is a well-studied process.[10] It commences with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex. This is followed by the coordination and migratory insertion of a carbon monoxide molecule to form a benzoyl-palladium(II) intermediate. The primary amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the palladium catalyst, which is subsequently regenerated in the presence of a base, thus completing the catalytic cycle. The resulting intermediate amide, containing a nitrile group, can then undergo hydrolysis to the corresponding carboxylic acid, followed by an intramolecular cyclization to yield the final isoindolinone product.

Strategy 2: Base-Mediated Intramolecular Cyclization

An alternative and often complementary approach to transition metal catalysis is the use of strong bases to promote intramolecular cyclizations. This method avoids the cost and potential for metal contamination associated with palladium catalysis.

Causality Behind the Method: This strategy relies on the generation of a carbanion or a related nucleophilic species that can undergo an intramolecular cyclization. The reaction between this compound and a suitable nucleophile, such as a primary amine, can lead to an intermediate that, upon treatment with a strong base, cyclizes to form the isoindolinone ring.

Workflow Diagram:

Caption: Base-mediated synthesis of isoindolinones.

Mechanistic Insights: The reaction is initiated by the nucleophilic attack of the primary amine on the benzylic chloride of this compound, forming an N-substituted benzylamine intermediate. In the presence of a strong base, a proton is abstracted from a position that allows for an intramolecular nucleophilic attack on the nitrile group. This cyclization event leads to the formation of the five-membered lactam ring characteristic of the isoindolinone scaffold.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of isoindolinone derivatives using this compound.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization

This protocol is adapted from the general procedure for the aminocarbonylation of benzyl chlorides developed by Richardson and colleagues.[11]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(diphenylphosphino)ethane (dppe) or a similar phosphine ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene (anhydrous)

-

Carbon monoxide (gas cylinder or CO-generating reagent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd(OAc)₂ (2 mol%) and dppe (2.2 mol%). Add anhydrous toluene and stir for 30 minutes at room temperature.

-

Reaction Setup: To a pressure-rated reaction vessel, add this compound (1.0 eq), the primary amine (1.2 eq), and DIPEA (1.5 eq).

-

Add the pre-formed catalyst solution to the reaction vessel.

-

Seal the vessel, and then purge with nitrogen followed by three cycles of vacuum and backfilling with carbon monoxide to 50 psi.

-

Heat the reaction mixture to 70 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude intermediate amide can be purified by flash column chromatography on silica gel.

-

Hydrolysis and Cyclization: The purified amide is then subjected to acidic or basic hydrolysis to convert the nitrile to a carboxylic acid, followed by heating to effect intramolecular cyclization to the isoindolinone.

Quantitative Data (Representative):

| Entry | Benzyl Chloride | Amine | Ligand | Yield (%) |

| 1 | 4-Methoxybenzyl chloride | Benzylamine | DPEPhos | 97 |

| 2 | 4-Chlorobenzyl chloride | Morpholine | DPEPhos | 85 |

| 3 | Benzyl chloride | Aniline | DPEPhos | 75 |

| (Data adapted from Richardson et al. for analogous reactions)[11] |

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol is a general representation of a base-mediated cyclization.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution for quenching)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Formation of the N-Benzyl Amine Intermediate: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like acetonitrile. Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude N-benzyl amine intermediate.

-

Cyclization: In a separate, dry flask under a nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF.

-

Dissolve the crude intermediate from step 2 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolinone derivative.

Conclusion and Future Outlook

The synthesis of isoindolinone derivatives from this compound is a highly achievable goal for researchers in drug discovery and organic synthesis. Both palladium-catalyzed carbonylative cyclization and base-mediated intramolecular cyclization offer viable and robust pathways to this important heterocyclic scaffold. The choice of method will depend on factors such as the desired substrate scope, tolerance for functional groups, and the availability of specialized equipment for handling carbon monoxide. As the demand for novel therapeutics continues to grow, the development of efficient and scalable syntheses for privileged structures like the isoindolinone core will remain a critical area of research.

References

- Rilvin-Derrick, E., Oram, N., & Richardson, J. (2020). An Efficient Palladium-Catalysed Aminocarbonylation of Benzyl Chlorides. Synlett, 31(04), 369-372.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Product information, 3-Chloromethylbenzonitrile. (n.d.). P&S Chemicals. Retrieved from [Link]

-

Intramolecular Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules, 27(15), 4983.

- Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates. (2019). Organic & Biomolecular Chemistry, 17(34), 7933-7939.

- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.

- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 1-15.

-

Commercially available FDA approved drugs having the indolinone core (Shirvani et al., 2022). [Figure]. In ResearchGate. Retrieved from [Link]

- Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. (2017). Journal of the American Chemical Society, 139(4), 1555-1566.

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2019). The Chemical Record, 19(2-3), 514-531.

- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(9), 256-260.

- The Intramolecular Heck Reaction. (2002). In Organic Reactions (Vol. 60, pp. 157-534). John Wiley & Sons, Inc.

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). Chemistry & Biodiversity, 20(5), e202201178.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 3-(クロロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 64407-07-4 [sigmaaldrich.com]

- 8. This compound | C8H6ClN | CID 522126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Palladium-Catalysed Aminocarbonylation of Benzyl Chlorides [organic-chemistry.org]

Application Notes & Protocols: 3-(Chloromethyl)benzonitrile as a Versatile Building Block for Novel Kinase Inhibitors

Introduction: The Strategic Value of 3-(Chloromethyl)benzonitrile in Kinase Inhibitor Scaffolding

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, present a vast landscape of therapeutic targets.[3] The design of small molecules that can effectively compete with ATP in the kinase hinge region is a well-established strategy.[4] Within the medicinal chemist's toolkit, certain building blocks distinguish themselves through a combination of versatile reactivity and inherent pharmacophoric features. This compound is one such privileged scaffold.

This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, strategic application in kinase inhibitor design, and robust protocols for its synthetic utilization. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established medicinal chemistry principles.

Section 1: Physicochemical Profile and Chemical Reactivity

This compound is a bifunctional reagent whose utility stems from the distinct reactivity of its two key functional groups: the chloromethyl group and the nitrile group.[5]

1.1. Core Properties A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 64407-07-4 | [6][7] |

| Molecular Formula | C₈H₆ClN | [6][8] |

| Molecular Weight | 151.59 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 66-71 °C | [7][9] |

| Purity | Typically ≥97% | [10][11] |

| SMILES | C1=CC(=CC(=C1)C#N)CCl | [6] |

| InChIKey | WRXVOTDGLNPNND-UHFFFAOYSA-N | [6][7] |

1.2. The Electrophilic Nature of the Benzylic Chloride The primary reactive site for synthetic elaboration is the benzylic chloride. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions.[12][13] This reactivity is enhanced by the benzene ring, which stabilizes the transition state of the substitution reaction. This allows for the facile coupling of the 3-cyanobenzyl moiety to a wide array of nucleophilic scaffolds, including amines, phenols, thiols, and other heterocycles commonly found in kinase inhibitor cores.[5][12]

1.3. The Pharmacophoric Role of the Benzonitrile Moiety While the chloromethyl group provides the synthetic handle, the meta-substituted nitrile group is a key pharmacophore. The nitrile group is a moderate electron-withdrawing group and a potent hydrogen bond acceptor.[14] In the context of a kinase active site, the nitrogen atom can form crucial hydrogen bonds with backbone amide protons in the hinge region or with other key residues, significantly contributing to binding affinity and selectivity.[15] Furthermore, the benzonitrile moiety is generally metabolically stable and can occupy hydrophobic pockets within the ATP binding site.[16]

Section 2: General Synthetic Workflow and Considerations

The incorporation of the 3-cyanobenzyl group into a potential kinase inhibitor typically follows a clear and logical workflow. This process leverages the SN2 reactivity of the benzylic chloride.

Caption: General workflow for synthesizing kinase inhibitor precursors.

Section 3: Protocol for Nucleophilic Substitution

This section provides a detailed, field-proven protocol for the N-alkylation of a heterocyclic amine with this compound. This reaction is representative of the most common use of this building block.

3.1. Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to dissolve the reactants, including the often-polar heterocyclic starting material and the inorganic base, while effectively promoting the SN2 mechanism.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used. Its role is to deprotonate the nucleophile (e.g., the N-H of an amine or O-H of a phenol), increasing its nucleophilicity without competing in the reaction itself.

-

Temperature: The reaction is often run at room temperature or with gentle heating (40-60 °C). The benzylic chloride is sufficiently reactive that high temperatures are usually unnecessary and could lead to side reactions or degradation.

-

Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for monitoring the consumption of the starting material and the formation of the product, preventing unnecessarily long reaction times.

3.2. Step-by-Step Methodology

Objective: To synthesize a 3-cyanobenzyl-substituted heterocyclic core.

| Reagents & Materials |

| Heterocyclic Core with N-H bond (1.0 eq) |

| This compound (1.1 eq) |

| Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq) |

| Dimethylformamide (DMF), anhydrous |

| Ethyl Acetate (EtOAc) |

| Brine (saturated aq. NaCl) |

| Water (deionized) |

| Magnesium Sulfate (MgSO₄), anhydrous |

| Round-bottom flask, magnetic stirrer, condenser |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic core (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add this compound (1.1 eq) to the mixture. The slight excess ensures complete consumption of the potentially more valuable heterocyclic core.

-

Reaction: Stir the mixture at room temperature or heat to 50 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

-

Workup (Quenching): Cool the reaction to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

3.3. Safety and Handling this compound is a lachrymator and an irritant that is harmful if swallowed and causes skin and eye irritation.[6][17]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18][19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[10][16]

Section 4: Case Study - A Building Block for TBK1/IKKε Inhibitors

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are noncanonical IKKs that have emerged as therapeutic targets in cancer and inflammatory diseases.[20] Several patents describe benzonitrile derivatives as potent inhibitors of these kinases, highlighting the utility of this compound in their synthesis.[21][22][23]

Caption: Reaction scheme for coupling a nucleophilic core with this compound.

This synthetic strategy allows for the modular construction of inhibitors. The nucleophilic core can be varied to optimize interactions with the hinge region, while the 3-cyanobenzyl group probes deeper into the ATP binding pocket.

Section 5: Structure-Activity Relationship (SAR) Insights

The 3-cyanobenzyl group introduced by this compound is not merely a linker; it is an active contributor to binding affinity. Structure-activity relationship (SAR) studies on various kinase inhibitor series consistently reveal the importance of this moiety.

Caption: Key Structure-Activity Relationships of the 3-cyanobenzyl group.

For example, studies on EGFR kinase inhibitors have shown that substitutions on the aniline moiety are critical for activity.[24] While not a direct use of this compound, the principles of orienting functional groups like nitriles are transferable. The meta-position of the nitrile is often crucial, as it projects the hydrogen-bonding nitrogen atom at an optimal angle to interact with hinge-region amino acids, a finding echoed in various kinase inhibitor scaffolds.[15][25]

Conclusion

This compound is a high-value, commercially available building block for the synthesis of kinase inhibitors. Its well-defined reactivity via the benzylic chloride allows for predictable and efficient coupling to diverse molecular scaffolds. The integral 3-cyanobenzyl moiety it provides is not a passive linker but an active pharmacophore, contributing to target affinity through specific hydrogen bonding and hydrophobic interactions. The protocols and insights provided herein demonstrate its robust utility and strategic importance for researchers in medicinal chemistry and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522126, this compound. Retrieved from [Link]

-

Global Trade Online Inc. (2025). Securing Your Supply Chain: Reliable Sources for this compound. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). MX344335B - Benzonitrile derivatives as kinase inhibitors.

-

Gilead Sciences, Inc. (n.d.). EP 3152210 B1 - TANK-BINDING KINASE INHIBITOR COMPOUNDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-9643927-B1, Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-9751837-B2, Kinase inhibitors. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). HK1199880A1 - Benzonitrile derivatives as kinase inhibitors.

- Takami, M., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.

- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.

- Google Patents. (n.d.). MX2014002683A - Benzonitrile derivatives as kinase inhibitors.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15479-15561.

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]